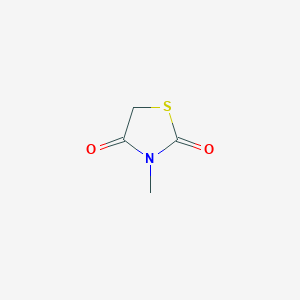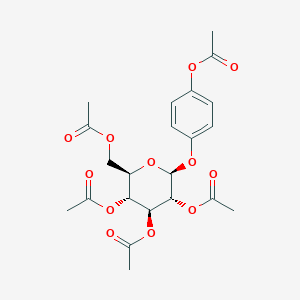
3-Methylthiazolidine-2,4-dione
Overview
Description
3-Methylthiazolidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C4H5NO2S and its molecular weight is 131.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Quaternary 1,3-Oxazolidine-2,4-diones
A new approach to synthesize 1,3-oxazolidine-2,4-diones, which are structurally related to 3-Methylthiazolidine-2,4-dione, was developed starting from α-ketols and isocyanates. This method has applications in the preparation of α-hydroxyamides with quaternary stereocenters (Merino et al., 2010).
Tandem Phosphorus-Mediated Carboxylative Condensation
A process utilizing atmospheric carbon dioxide for the synthesis of oxazolidine-2,4-diones, related to this compound, was developed. This method provides access to these compounds under mild, transition-metal-free conditions (Zhang et al., 2015).
Anticonvulsive Action
3,5,5-Trimethyloxazolidine-2,4-dione, a compound structurally similar to this compound, showed significant antagonistic action against drug-induced and electric shock-induced convulsions in experimental animals (Everett & Richards, 1944).
Synthesis of 3-Ethyl-55-dimethyloxazolidine-24-dione
Research on the preparation and properties of 3-Ethyl-5:5-dimethyloxazolidine-2:4-dione, another analogue, contributes to the understanding of the chemical properties and synthesis methods of these compounds (Hook, 1947).
Health Study on Vinclozolin Exposure
A study on employees exposed to 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione (vinclozolin) provided insights into the potential health effects of similar compounds. It was found that long-term exposure to vinclozolin did not result in adverse health effects (Zober et al., 1995).
Stereoselective Addition of Grignard Reagents
The stereoselective reaction of Grignard reagents with 3,5-disubstituted-1,3-oxazolidine-2,4-diones, related to this compound, offers insights into the synthesis of compounds with specific stereochemistry (Galliani et al., 2013).
Rearrangement of Oxazolidinethiones
A study on the rearrangement of oxazolidinethiones, similar in structure to this compound, under specific reaction conditions revealed new pathways for synthesizing heterocyclic compounds (Sabala et al., 2010).
Mechanism of Action
Target of Action
3-Methylthiazolidine-2,4-dione (MTZD) is a derivative of thiazolidin-2,4-dione (TZD), which is known to play a central role in the biological functioning of several essential molecules
Mode of Action
It is known that the tzd scaffold, to which mtzd belongs, exhibits a wide range of biological activities . The specific interactions of MTZD with its targets and the resulting changes are subjects of ongoing research.
Result of Action
MTZD has been shown to be an effective ligand for tumor cells . This suggests that the compound may have potential anti-cancer properties.
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
The effects of 3-Methylthiazolidine-2,4-dione on various types of cells and cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Current data on these aspects are limited .
Dosage Effects in Animal Models
Studies on the effects of varying dosages of this compound in animal models are still in progress. Early findings suggest that the compound’s effects may vary with dosage, and there may be threshold effects as well as potential toxic or adverse effects at high doses .
Transport and Distribution
Future studies may reveal the transporters or binding proteins it interacts with and any effects on its localization or accumulation .
Subcellular Localization
Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-methyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLWNNMYODLLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361613 | |
| Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16312-21-3 | |
| Record name | 3-Methyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-methylthiazolidine-2,4-dione synthesized according to the research?
A1: The research paper [] describes the synthesis of 5-benzylidene-3-methylthiazolidine-2,4-dione (6a) through the reaction of ethyl thiocyanoacetate (1) with benzaldehyde in the presence of N-methylthiourea. This reaction likely proceeds through a condensation and cyclization mechanism, although the paper does not delve into the specific mechanistic details.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















